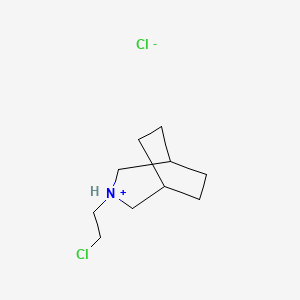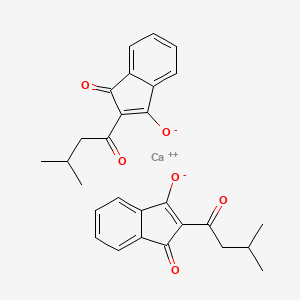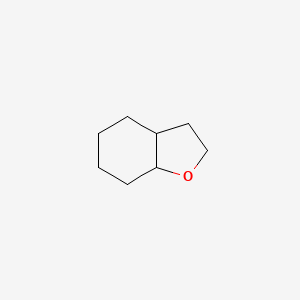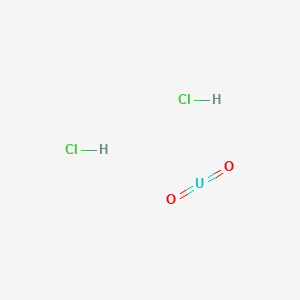
dioxouranium;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxouranium dihydrochloride is a chemical compound with the molecular formula H₂Cl₂O₂U It is a complex of uranium in its +6 oxidation state, commonly referred to as uranyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioxouranium dihydrochloride can be synthesized through the reaction of uranyl acetate dihydrate with hydrochloric acid. The reaction typically involves dissolving uranyl acetate in water, followed by the addition of hydrochloric acid to precipitate the dioxouranium dihydrochloride. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of dioxouranium dihydrochloride involves similar principles but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dioxouranium dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The uranyl ion (UO₂²⁺) can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states under specific conditions.
Substitution Reactions: The compound can undergo ligand exchange reactions, where the chloride ions can be replaced by other ligands, such as organic molecules or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc or iron powder can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of dioxouranium dihydrochloride can yield lower oxidation state uranium compounds, while substitution reactions can produce various uranyl complexes with different ligands .
Applications De Recherche Scientifique
Dioxouranium dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dioxouranium dihydrochloride involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Uranyl Nitrate (UO₂(NO₃)₂): Similar to dioxouranium dihydrochloride, uranyl nitrate is used in the preparation of uranium compounds and has applications in nuclear fuel processing.
Uranyl Acetate (UO₂(CH₃COO)₂): This compound is commonly used in electron microscopy as a staining agent due to its ability to bind to biological tissues.
Uranyl Sulfate (UO₂SO₄): Used in the nuclear industry and in research related to uranium chemistry.
Uniqueness: Dioxouranium dihydrochloride is unique in its specific reactivity and the types of complexes it can form. Its chloride ligands can be easily substituted, making it a versatile starting material for synthesizing a wide range of uranyl complexes. This versatility, combined with its relatively straightforward synthesis, makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
Cl2H2O2U |
|---|---|
Poids moléculaire |
342.95 g/mol |
Nom IUPAC |
dioxouranium;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.U/h2*1H;;; |
Clé InChI |
BKKYZQUZUALAAB-UHFFFAOYSA-N |
SMILES canonique |
O=[U]=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



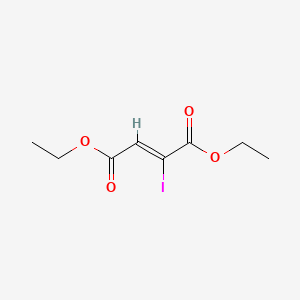

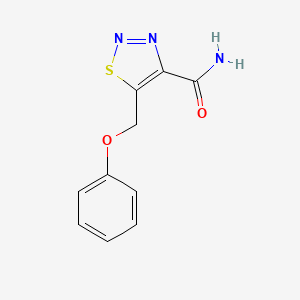
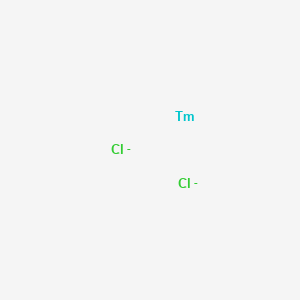
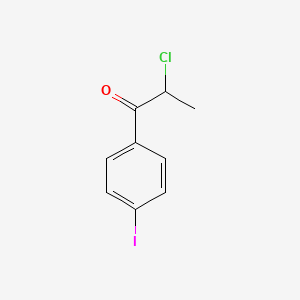
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
